2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride
CAS No.: 1354951-46-4
Cat. No.: VC2844995
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354951-46-4 |
|---|---|
| Molecular Formula | C8H9ClF3NO |
| Molecular Weight | 227.61 g/mol |
| IUPAC Name | [2-(difluoromethoxy)-6-fluorophenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H |
| Standard InChI Key | DWSHGBUTBUFECI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl |
Introduction
Chemical Structure and Properties
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is characterized by the following properties:
| Parameter | Value |
|---|---|
| CAS Number | 1354951-46-4 |
| Molecular Formula | C8H9ClF3NO |
| Molecular Weight | 227.61 g/mol |
| IUPAC Name | [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride |
| Standard InChI | InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H |
| Standard InChIKey | DWSHGBUTBUFECI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl |
The compound is structurally defined by a benzene ring with three key substituents: a difluoromethoxy group (-OCF2H), a fluorine atom, and a methylamine group (-CH2NH2). It exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .
Physical Properties
The compound's physical properties are influenced by its fluorine content and salt form:
| Property | Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents (0.223 mg/ml in water) |
| Log P o/w (Consensus) | 2.19 |
| Topological Polar Surface Area | 35.25 Ų |
| Hydrogen Bond Acceptors | 5.0 |
| Hydrogen Bond Donors | 1.0 |
| Rotatable Bonds | 3 |
The presence of fluorine atoms significantly affects its lipophilicity and binding properties, which are crucial for its potential biological activities .
Synthesis and Preparation Methods
The synthesis of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors.
Synthetic Pathways
The general approach to synthesizing this compound includes:
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Starting with an appropriately substituted benzoic acid or benzaldehyde
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Introduction of the difluoromethoxy group through fluorination reactions
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Conversion of the carboxylic acid to an amine via reduction or reductive amination
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Formation of the hydrochloride salt using hydrogen chloride
Chemical Reactions and Mechanisms
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride demonstrates distinctive reactivity patterns influenced by its fluorine-containing substituents.
General Reactivity
The compound can participate in various chemical transformations:
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Nucleophilic substitution reactions at the benzylic position
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Transition metal-catalyzed C–H activation reactions
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Coupling reactions utilizing the amine functionality
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Complexation with various metal ions
Influence of Fluorine Substituents
The difluoromethoxy and fluorine substituents significantly impact the compound's chemical behavior:
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Enhanced electrophilicity of the aromatic ring
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Increased acidity of adjacent C-H bonds
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Altered hydrogen bonding properties
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Improved metabolic stability compared to non-fluorinated analogs
The difluoromethoxy group (-OCF2H) serves as both a hydrogen bond acceptor through its oxygen atom and a hydrogen bond donor through its acidic proton, providing unique interaction possibilities with biological targets .
Biological Activity and Applications
Medicinal Chemistry Applications
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride has garnered interest in medicinal chemistry for several reasons:
| Application | Details |
|---|---|
| Building Block | Used for synthesizing more complex drug candidates |
| Pharmacophore | The difluoromethoxy group can enhance binding to specific biological targets |
| Fragment-Based Drug Design | Serves as a fragment for constructing larger molecules with desired properties |
The compound's structural features make it particularly valuable in developing drugs targeting specific receptors or enzymes.
Research Findings in Drug Development
Research has shown that compounds containing the difluoromethoxy group often display enhanced pharmacokinetic properties:
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Improved metabolic stability due to the C-F bonds' resistance to oxidative metabolism
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Enhanced lipophilicity, facilitating membrane permeability
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Increased binding affinity to target proteins through unique hydrogen bonding patterns
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Potential modulation of pKa values of neighboring functional groups
In specific studies, similar fluorinated benzylamines have demonstrated potential activity against enzymes involved in neuropharmacology and cancer biology.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride and related compounds provide insights into how structural modifications affect biological activity.
Effect of Fluorine Position
The position of fluorine substituents on the aromatic ring significantly influences the compound's biological properties:
| Fluorine Position | Observed Effect |
|---|---|
| ortho (2-position) | Affects conformation and hydrogen bonding |
| meta (3-position) | Modifies electronic distribution with less steric impact |
| para (4-position) | Alters electron density across the entire ring system |
The 6-fluoro substitution pattern in 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride provides a specific electronic and steric environment that can be crucial for target selectivity .
Difluoromethoxy Group Contributions
The difluoromethoxy (-OCF2H) group offers several advantages compared to other substituents:
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Acts as a lipophilic hydrogen bond donor
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Provides metabolic stability
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Offers a unique electronic profile
These properties contribute to the compound's potential efficacy in various biological systems and its utility as a chemical building block .
Comparative Analysis with Related Compounds
Comparison with Similar Fluorinated Compounds
When compared to related fluorinated benzylamines, 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride shows distinctive characteristics:
| Compound | Structural Difference | Comparative Properties |
|---|---|---|
| 2-(Difluoromethoxy)-5-fluorobenzylamine | Fluorine at 5-position | Different electronic distribution, altered binding profile |
| 2-(Difluoromethoxy)-6-fluorobenzoyl chloride | Carbonyl chloride instead of amine | Increased reactivity, different synthetic utility |
| [3-Bromo-2-(difluoromethoxy)phenyl]methanamine | Bromine instead of fluorine | Greater steric bulk, different halogen bonding properties |
These structural differences lead to varying applications in chemical synthesis and potential biological activities.
Physicochemical Property Comparison
A comparison of key physicochemical properties reveals important differences:
| Property | 2-(Difluoromethoxy)-6-fluorobenzylamine HCl | 2-(Difluoromethoxy)-5-fluorobenzylamine | Relative Impact |
|---|---|---|---|
| Molecular Weight | 227.61 g/mol | 191.15 g/mol (free base) | Affects diffusion and permeability |
| Log P | 2.19 | Similar range | Comparable lipophilicity |
| H-bond Donors | 1.0 | 2.0 (free base) | Different interaction potential |
| pKa | Not reported | Not reported | Likely affects solubility profile |
These differences influence how each compound interacts with biological systems and their utility in different applications .
Solubility and Solution Preparation
The solubility properties of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride are important for its applications in research settings.
Solubility Profile
| Solvent Type | Solubility |
|---|---|
| Water | Soluble (0.223-0.233 mg/ml) |
| DMSO | Highly soluble |
| Methanol | Soluble |
| Ethanol | Moderately soluble |
The compound is classified as "soluble" based on its aqueous solubility profile, with estimated values from different predictive models showing consistency .
Stock Solution Preparation
For research applications, stock solutions can be prepared according to the following guidelines:
| Desired Stock Concentration | Amount of Compound |
|---|---|
| 1 mM | 4.3935 mg in 10 ml solvent |
| 5 mM | 21.9674 mg in 10 ml solvent |
| 10 mM | 43.9348 mg in 10 ml solvent |
These calculations facilitate accurate preparation of research solutions for various applications .
Recent Research Developments
Applications in Drug Discovery
Recent research has explored the utility of fluorinated benzylamines, including 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride, in various drug discovery programs:
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As building blocks for LRRK2 inhibitors, which have potential applications in Parkinson's disease treatment
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In the development of novel kinase inhibitors
The unique properties of the difluoromethoxy group make it an attractive feature in modern drug design, particularly for targets where specific hydrogen bonding patterns or metabolic stability are required .
Late-Stage Difluoromethylation Strategies
Advances in late-stage difluoromethylation chemistry have increased the accessibility of difluoromethoxy-containing compounds:
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Development of new difluoromethylation reagents
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Metal-catalyzed methods for transferring CF2H to C(sp²) sites
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Minisci-type radical chemistry for heteroaromatic difluoromethylation
These methodological advances have significant implications for the synthesis of compounds like 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride and their analogs, making them more accessible for research applications .
| Hazard Statement | Code |
|---|---|
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
These hazards necessitate proper laboratory safety protocols when working with this compound .
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